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molecular formula C6H4BrF3N2 B1288465 5-Bromo-3-(trifluoromethyl)pyridin-2-amine CAS No. 79456-34-1

5-Bromo-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B1288465
M. Wt: 241.01 g/mol
InChI Key: QUYZBNHTYCLZLW-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

A mixture of 5-bromo-3-trifluoromethyl-pyridin-2-ylamine (example C.18 step 3) (723 mg, 3 mmol), sodium iodide (900 mg, 6 mmol), copper (I) iodide (29 mg, 5 mol %) and N,N′-dimethylethylendiamine (26 mg, 10 mol %) in n-butanol (6 mL) was stirred at reflux under argon atmosphere for 18 h. The reaction mixture was cooled to 23° C., extracted with ethyl acetate and water, the organic layers were dried over MgSO4, filtered and evaporated to leave the title compound as a brown solid (880 mg, 102%), which was used without further purification. MS (ISN) 287.0 [(M−H)−].
Quantity
723 mg
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
copper (I) iodide
Quantity
29 mg
Type
catalyst
Reaction Step Four
Quantity
26 mg
Type
catalyst
Reaction Step Five
Yield
102%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[C:5]([NH2:8])=[N:6][CH:7]=1.[I-:13].[Na+]>C(O)CCC.[Cu]I.CNCCNC>[I:13][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[C:5]([NH2:8])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
723 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)C(F)(F)F
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(CCC)O
Step Four
Name
copper (I) iodide
Quantity
29 mg
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
26 mg
Type
catalyst
Smiles
CNCCNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon atmosphere for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(=NC1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 102%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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